Dexrabeprazole sodium
Vue d'ensemble
Description
Dexrabeprazole sodium is a proton pump inhibitor used primarily in the treatment of gastroesophageal reflux disease and gastrointestinal ulcers. It is the R (+)-isomer of rabeprazole, which is known for its effectiveness in reducing stomach acid production by inhibiting the H+/K+ ATPase enzyme at the gastric parietal cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of dexrabeprazole sodium involves the synthesis of the R (+)-isomer of rabeprazole. The process typically includes the use of magnesium oxide as an alkaline stabilizer to ensure the stability of the compound. The enteric-coated tablets are prepared by incorporating dexrabeprazole into a core with the stabilizer, followed by an enteric-coat surface layer and an intervening thin seal coat .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the stability and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dexrabeprazole sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Applications De Recherche Scientifique
Dexrabeprazole sodium has a wide range of scientific research applications, including:
Chemistry: It is used in the study of proton pump inhibitors and their mechanisms of action.
Biology: It is used to investigate the effects of proton pump inhibitors on cellular processes and functions.
Medicine: It is used in the treatment of acid-related gastrointestinal diseases and is being studied for its potential use in other medical conditions.
Industry: It is used in the formulation of pharmaceutical products and is being explored for its potential use in other industrial applications
Mécanisme D'action
Dexrabeprazole sodium exerts its effects by specifically inhibiting the H+/K+ ATPase enzyme at the secretory surface of the gastric parietal cell. This enzyme system is regarded as the acid (proton) pump, and by blocking this enzyme, this compound effectively reduces gastric acid secretion. This inhibition is dose-related and leads to the suppression of both basal and stimulated acid secretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexrabeprazole sodium belongs to the class of substituted benzimidazoles, which includes other proton pump inhibitors such as:
- Omeprazole
- Pantoprazole
- Lansoprazole
- Esomeprazole
- Rabeprazole
Uniqueness
What sets this compound apart from other similar compounds is its higher potency and effectiveness as the R (+)-isomer of rabeprazole. This specific isomer has been reported to be more effective and potent than the S (−)-isomer, making it a preferred choice for certain medical applications .
Activité Biologique
Dexrabeprazole sodium, the R(+)-isomer of rabeprazole, is a proton pump inhibitor (PPI) primarily used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, safety profile, and comparative studies with other PPIs.
Pharmacological Mechanism
This compound exerts its effects by inhibiting the H+/K+-ATPase enzyme in the gastric parietal cells, leading to a reduction in gastric acid secretion. The mechanism is similar to that of other PPIs but is characterized by a more potent action due to its stereochemistry. Studies indicate that dexrabeprazole has a lower effective dose compared to its racemic counterpart, rabeprazole, making it advantageous for patient management due to reduced side effects and improved therapeutic outcomes .
Clinical Efficacy
Numerous clinical trials have assessed the efficacy of this compound in treating GERD. A notable study compared 10 mg of dexrabeprazole with 20 mg of rabeprazole over four weeks. The results demonstrated that dexrabeprazole significantly improved symptoms such as heartburn and regurgitation more rapidly than rabeprazole, with symptom relief onset occurring approximately 8.4 days for dexrabeprazole compared to 12.2 days for rabeprazole .
Table 1: Comparative Efficacy of Dexrabeprazole vs. Rabeprazole
Parameter | Dexrabeprazole (10 mg) | Rabeprazole (20 mg) |
---|---|---|
Mean Heartburn Score (Day 0) | 2.57 ± 0.53 | 2.53 ± 0.48 |
Mean Heartburn Score (Day 28) | 0.83 ± 0.01 | 1.04 ± 0.03 |
Onset of Symptom Improvement | 8.4 ± 1.57 days | 12.2 ± 2.3 days |
Adverse Effects | Nausea (2), Diarrhea (1) | Nausea (3), Diarrhea (2) |
Data from comparative studies indicate that dexrabeprazole provides faster relief with similar efficacy and safety profiles at half the dose of rabeprazole .
Safety Profile
The safety profile of this compound is comparable to other PPIs, with common adverse effects including nausea, diarrhea, and headache . In controlled studies, adverse events were reported at similar rates between dexrabeprazole and rabeprazole groups, affirming its tolerability among patients.
Case Studies and Research Findings
- Efficacy in GERD Management : A randomized controlled trial involving 50 patients highlighted that dexrabeprazole provided significant symptom relief in GERD patients when administered at a lower dose compared to rabeprazole .
- Pharmacokinetics : Research indicates that dexrabeprazole has a longer metabolic half-life than its levorotatory counterpart, contributing to its sustained action and effectiveness in acid suppression .
- Microsphere Formulations : Innovative drug delivery systems such as floating microspheres have been developed for dexrabeprazole to enhance bioavailability and prolong gastric retention time, thereby improving therapeutic outcomes in acid-related disorders .
Propriétés
IUPAC Name |
sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/t25-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCQSTCYZUOBHN-VQIWEWKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171440-18-9 | |
Record name | Dexrabeprazole sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171440189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEXRABEPRAZOLE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7PHQ4KA8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.